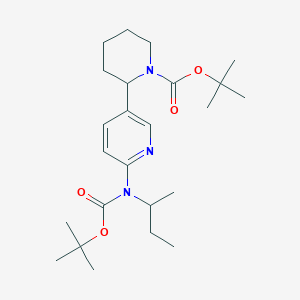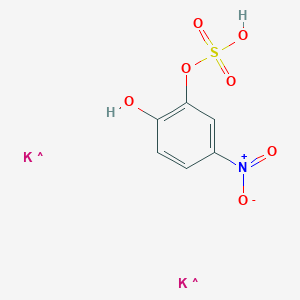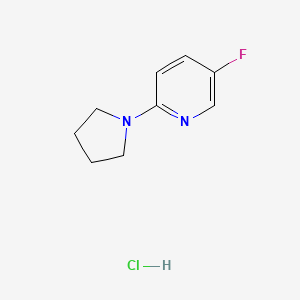
tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and protected by tert-butyl and tert-butoxycarbonyl groups. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps, including the protection of amine groups and the formation of the piperidine ring. One common method involves the use of tert-butyl dicarbonate (Boc2O) to protect the amine groups, followed by the formation of the piperidine ring through cyclization reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow microreactors, which offer enhanced efficiency and scalability compared to traditional batch processes . These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is used as an intermediate in the preparation of more complex molecules. Its protected amine groups make it a valuable building block for peptide synthesis .
Biology and Medicine: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for selective binding to biological targets, making it a useful tool in drug discovery .
Industry: In the chemical industry, this compound is employed in the synthesis of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group that can form covalent bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a similar piperazine ring and pyridine moiety but lacks the sec-butyl group.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another tert-butyl-protected compound used in organic synthesis.
Uniqueness: tert-Butyl 2-(6-((tert-butoxycarbonyl)(sec-butyl)amino)pyridin-3-yl)piperidine-1-carboxylate is unique due to its combination of tert-butyl and tert-butoxycarbonyl protecting groups, which provide stability and selective reactivity. The presence of the sec-butyl group further enhances its chemical properties, making it a versatile intermediate in various synthetic applications .
Eigenschaften
Molekularformel |
C24H39N3O4 |
|---|---|
Molekulargewicht |
433.6 g/mol |
IUPAC-Name |
tert-butyl 2-[6-[butan-2-yl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H39N3O4/c1-9-17(2)27(22(29)31-24(6,7)8)20-14-13-18(16-25-20)19-12-10-11-15-26(19)21(28)30-23(3,4)5/h13-14,16-17,19H,9-12,15H2,1-8H3 |
InChI-Schlüssel |
OEQHMZAPEUFVEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)N(C1=NC=C(C=C1)C2CCCCN2C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[2-Fluoro-4-(pyrrolidin-3-yl)phenyl]methanol hydrochloride](/img/structure/B11823436.png)


![N-[3-(4-iodophenyl)oxan-4-yl]propane-2-sulfonamide](/img/structure/B11823447.png)
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methyl methanesulfonate](/img/structure/B11823449.png)
![3-[4-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B11823455.png)

![11,13-Dimethyl-5-[(pyridin-3-yl)methyl]-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraene-10,12-dione](/img/structure/B11823465.png)
![2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one](/img/structure/B11823466.png)
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate](/img/structure/B11823475.png)
